molecular formula C8H5BrO B13122331 2-Bromo-5-ethynylphenol

2-Bromo-5-ethynylphenol

Cat. No.: B13122331
M. Wt: 197.03 g/mol
InChI Key: PPIQUEUGKPRKJM-UHFFFAOYSA-N
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Description

2-Bromo-5-ethynylphenol: is an organic compound with the molecular formula C8H5BrO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a bromine atom and an ethynyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylphenol can be achieved through several methods. One common approach involves the bromination of 5-ethynylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethynylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols.

    Oxidation Reactions: Products include aldehydes or ketones.

    Reduction Reactions: Products include alkenes or alkanes.

Scientific Research Applications

Chemistry: 2-Bromo-5-ethynylphenol is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethynylphenol involves its interaction with specific molecular targets. The bromine atom and ethynyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in signaling pathways by altering the function of key proteins involved in cellular processes.

Comparison with Similar Compounds

    2-Bromo-5-methylphenol: Similar structure with a methyl group instead of an ethynyl group.

    2-Bromo-5-fluorophenol: Similar structure with a fluorine atom instead of an ethynyl group.

    2-Bromo-5-iodophenol: Similar structure with an iodine atom instead of an ethynyl group.

Uniqueness: 2-Bromo-5-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the ethynyl group plays a crucial role in the desired chemical or biological activity.

Properties

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

IUPAC Name

2-bromo-5-ethynylphenol

InChI

InChI=1S/C8H5BrO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H

InChI Key

PPIQUEUGKPRKJM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)O

Origin of Product

United States

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